molecular formula C17H24ClN3O2 B7562631 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide

Katalognummer B7562631
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: HFTQVCLNXFAAIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide, also known as CEP-26401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CEP-26401 is a small molecule that acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a protein that is involved in various physiological and pathological processes.

Wirkmechanismus

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide acts as a PAM of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the protein that is distinct from the acetylcholine-binding site. The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions and is expressed in various regions of the brain. Activation of the α7 nAChR has been shown to improve cognitive function and has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of the α7 nAChR in various in vitro and in vivo models. The compound has been shown to increase the binding of radiolabeled ligands to the receptor and to potentiate the response of the receptor to acetylcholine. Studies have also suggested that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has been shown to reduce inflammation in the brain and to have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is commercially available. The compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. The compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide. One area of research is the development of more potent and selective α7 nAChR PAMs. Another area of research is the investigation of the safety and efficacy of this compound in humans. Clinical trials will be needed to determine whether the compound is safe and effective for the treatment of neurological disorders. Finally, research on the potential use of this compound in combination with other drugs or therapies may also be of interest.

Synthesemethoden

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound was first reported by researchers at Pfizer in 2008. The method involves the condensation of 2-chlorophenylacetic acid with N,N-diethyl-1,3-propanediamine to form an imine intermediate, which is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance the activity of the α7 nAChR, which is involved in various cognitive processes such as learning and memory. Studies have also suggested that this compound may have neuroprotective effects and can reduce inflammation in the brain.

Eigenschaften

IUPAC Name

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-4-20(5-2)16(22)12-19(3)15-10-11-21(17(15)23)14-9-7-6-8-13(14)18/h6-9,15H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQVCLNXFAAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C1CCN(C1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.